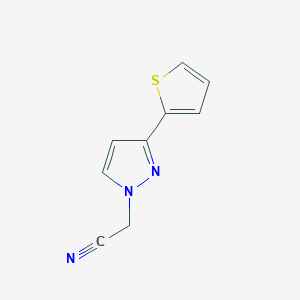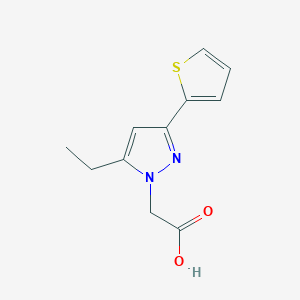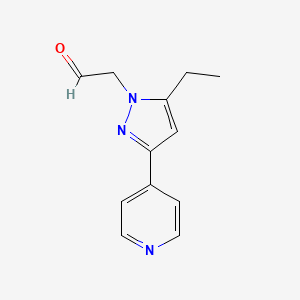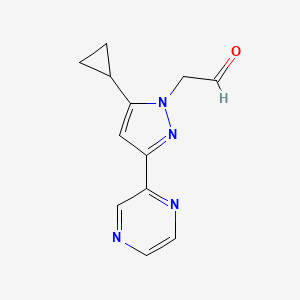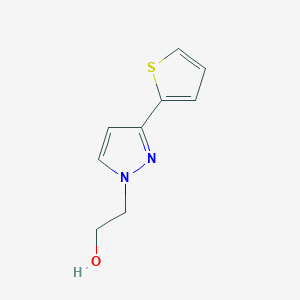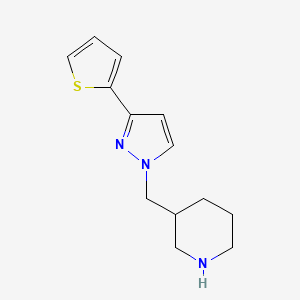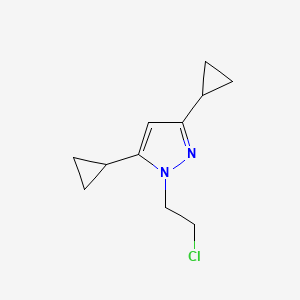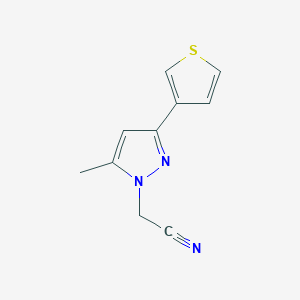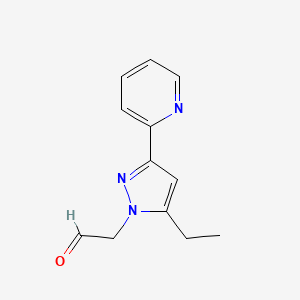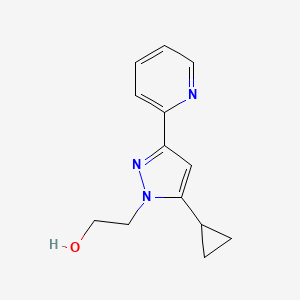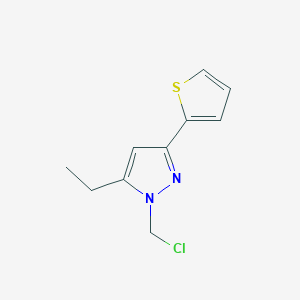
1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .Chemical Reactions Analysis
In most of its reactions, thiophene resembles benzene . Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Anti-Tumor Applications
Compounds structurally related to 1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1H-pyrazole have been synthesized and evaluated for their anti-tumor activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating the potential of such compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]pyrimidine derivatives were synthesized from compounds similar to this compound. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin, highlighting their potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fungicidal Activity
Derivatives of this compound have been prepared as potential fungicides. For example, a series of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated fungicidal activity against Rhizoctonia solani, a major rice disease in China, indicating the importance of such compounds in agricultural applications (Chen, Li, & Han, 2000).
Catalytic Applications
Complexes derived from compounds structurally related to this compound, such as 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine, were used to form metal complexes that acted as catalysts for the oligomerization of ethylene reactions. These catalytic activities depend on the co-catalyst and solvent system, showcasing the versatility of such compounds in catalysis (Nyamato, Ojwach, & Akerman, 2014).
Mécanisme D'action
Target of Action
Thiophene derivatives, a class of compounds to which 1-(chloromethyl)-5-ethyl-3-(thiophen-2-yl)-1h-pyrazole belongs, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical physiological functions .
Mode of Action
It is known that thiophene derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Orientations Futures
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
1-(chloromethyl)-5-ethyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-8-6-9(12-13(8)7-11)10-4-3-5-14-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUODWMHTUQXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCl)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


